molecular formula C10H12N2O4 B14840975 3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid

3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid

Cat. No.: B14840975
M. Wt: 224.21 g/mol
InChI Key: CXKUBGJPUACYJC-UHFFFAOYSA-N
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Description

3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid is an organic compound with the molecular formula C10H12N2O4. This compound is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. The presence of an amino group and an ethoxy-oxoethyl group makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid typically involves multi-step organic reactions One common method includes the reaction of isonicotinic acid with ethyl chloroformate to introduce the ethoxy-oxoethyl groupThe reaction conditions often require the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted isonicotinic acid derivatives .

Scientific Research Applications

3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ethoxy-oxoethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(2-ethoxy-2-oxoethyl)isonicotinic acid is unique due to the presence of both an amino group and an ethoxy-oxoethyl group

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

3-amino-2-(2-ethoxy-2-oxoethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c1-2-16-8(13)5-7-9(11)6(10(14)15)3-4-12-7/h3-4H,2,5,11H2,1H3,(H,14,15)

InChI Key

CXKUBGJPUACYJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1N)C(=O)O

Origin of Product

United States

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